Bienvenue dans la boutique en ligne BenchChem!

Acrivastine-d8

LC-MS/MS Bioanalysis Method Validation

Acrivastine-d8 is the analytically required, stable isotope-labeled (+8 Da) internal standard for accurate LC-MS/MS quantification of acrivastine in biological matrices. Its deuterium label ensures co-elution with the analyte while providing baseline mass resolution, eliminating ion suppression and correcting for matrix effects—a critical advantage over non-isotopic analogs. Essential for meeting FDA/EMA bioanalytical method validation guidelines. Ideal for clinical pharmacokinetics, in vitro ADME, and environmental tracing. Order direct for your next study.

Molecular Formula C₂₂H₁₆D₈N₂O₂
Molecular Weight 356.49
Cat. No. B1156791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrivastine-d8
Synonyms(2E)-3-[6-[(1E)-1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-2-pyridinyl]-2-propenoic Acid-d8;  BW 0270C-d8;  BW 825C-d8;  BW A825C-d8;  Semprex-d8;  (E,E)-3-[6-[1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]-2-pyridinyl]-2-propenoic Acid-d8;  (
Molecular FormulaC₂₂H₁₆D₈N₂O₂
Molecular Weight356.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acrivastine-d8: Deuterated Internal Standard for Antihistamine Pharmacokinetic and Bioanalytical Research


Acrivastine-d8 is a stable isotope-labeled analog of the second-generation H1 antihistamine acrivastine, wherein eight hydrogen atoms are replaced with deuterium [1]. This isotopic substitution results in a nominal mass increase of 8 Da compared to the unlabeled parent compound (C22H16D8N2O2, MW 356.49 vs. C22H24N2O2, MW 348.44) . Acrivastine-d8 is synthesized via established deuterium-labeling methodologies from deuterated precursors, such as [2H8]-tolualdehyde, as described in the primary literature [2]. It is employed exclusively as a research tool, specifically as an internal standard (IS) in quantitative bioanalytical assays, to enhance the accuracy and precision of acrivastine measurement in complex biological matrices .

Why Acrivastine-d8 Cannot Be Replaced by Unlabeled Acrivastine or Other Antihistamine Internal Standards


Substituting Acrivastine-d8 with unlabeled acrivastine or a non-isotopic internal standard in LC-MS/MS workflows is analytically invalid. Unlabeled acrivastine co-elutes with the target analyte, resulting in identical mass-to-charge (m/z) transitions and causing ion suppression or enhancement that directly compromises quantification accuracy [1]. The use of a non-isotopic, but structurally distinct, internal standard introduces differential ionization efficiency and recovery rates during sample preparation, which cannot adequately correct for matrix effects or extraction variability . The stable isotope labeling of Acrivastine-d8 ensures nearly identical physicochemical properties to the analyte, providing a constant MS response ratio throughout the analytical procedure, a critical requirement for achieving the precision and accuracy demanded by bioanalytical method validation guidelines [2].

Quantitative Differentiation of Acrivastine-d8: Evidence for Superior Analytical Performance


Mass Spectrometric Differentiation: An Unambiguous +8 Da Shift

Acrivastine-d8 is distinguished from the unlabeled analyte by a mass-to-charge ratio (m/z) shift of +8 Daltons (Da) in mass spectrometry, enabling baseline separation in the mass analyzer . This mass difference eliminates signal overlap and allows for independent monitoring of the internal standard and analyte channels, a prerequisite for accurate quantification in complex biological samples [1].

LC-MS/MS Bioanalysis Method Validation

Chromatographic Co-Elution and Matrix Effect Correction

Unlike a structurally dissimilar internal standard, Acrivastine-d8 exhibits nearly identical chromatographic retention time and ionization efficiency to the unlabeled acrivastine analyte, but with a distinct mass . This property ensures that any variation in ionization efficiency due to sample matrix components (matrix effects) affects both the analyte and the internal standard proportionally . Consequently, the analyte-to-internal standard peak area ratio remains constant and directly proportional to concentration, a key assumption in quantitative analysis .

LC-MS Matrix Effects Sample Preparation

Role in Pharmacokinetic Studies of a Short Half-Life Antihistamine

Acrivastine-d8 is specifically utilized to enable precise pharmacokinetic (PK) studies of acrivastine, a drug with a notably short plasma half-life of 1.9 ± 0.3 hours after a single dose and 3.5 ± 1.9 hours at steady state [1]. The high sensitivity and specificity afforded by LC-MS/MS with a deuterated internal standard are essential to accurately track the drug's rapid absorption (tmax ~1.14 ± 0.23 h) and elimination over the dosing interval, which would be significantly more challenging with less precise analytical methods [2].

Pharmacokinetics ADME Allergic Rhinitis

Utility in Metabolic Profiling and Environmental Tracing

Acrivastine-d8 is employed as a tracer to study the metabolism and environmental fate of acrivastine. Acrivastine is primarily eliminated renally, with approximately 67% of an administered dose recovered unchanged in urine [1]. The deuterated analog allows researchers to distinguish the parent drug and its metabolites (e.g., the propionic acid metabolite with a t1/2 of 3.8 ± 1.4 h) from endogenous compounds in biological fluids and environmental samples . This capability is crucial for ADME studies and for assessing the persistence and transformation of antihistamines in aquatic ecosystems.

Metabolism ADME Environmental Monitoring

Optimal Application Scenarios for Acrivastine-d8 in Research and Industrial Bioanalysis


LC-MS/MS Method Development and Validation for Acrivastine in Human Plasma

Acrivastine-d8 is the required internal standard for developing and validating a quantitative LC-MS/MS method for measuring acrivastine concentrations in human plasma. Its use is essential to meet the acceptance criteria for accuracy and precision as outlined in regulatory bioanalytical method validation guidelines. The +8 Da mass difference ensures baseline resolution from the analyte, while its co-elution profile corrects for matrix effects [1].

Clinical Pharmacokinetic Studies of Acrivastine and Its Formulations

Acrivastine-d8 enables the generation of high-confidence pharmacokinetic data in clinical studies. Its use as an internal standard allows for the precise determination of key PK parameters (Cmax, tmax, AUC, t1/2) of acrivastine, which has a short half-life (1.9 ± 0.3 h after a single dose) [2]. This level of accuracy is necessary for comparing the bioavailability of different formulations (e.g., immediate-release vs. modified-release) or assessing drug-drug interactions [2].

In Vitro ADME and Metabolic Stability Assays

In drug discovery and development, Acrivastine-d8 is an invaluable tool for in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies. It serves as an internal standard to quantify acrivastine in samples from metabolic stability assays (e.g., in liver microsomes or hepatocytes), enabling the calculation of intrinsic clearance and identification of major metabolites . Its stable isotope label allows for differentiation from the test compound added to the in vitro system.

Environmental Fate and Pharmaceutical Pollution Tracking

Acrivastine-d8 can be used as an analytical tracer to investigate the environmental fate of acrivastine. By spiking this deuterated analog into water or soil samples, researchers can track the compound's degradation pathways, measure its persistence, and assess its potential for bioaccumulation without interference from native acrivastine that may already be present in the environment . This application is critical for understanding the ecotoxicological impact of antihistamine pharmaceuticals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acrivastine-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.